methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate is a complex organic compound that features a quinoline core, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final coupling of the quinoline-oxadiazole intermediate with methyl 4-aminobenzoate can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can lead to quinoline N-oxides, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited for therapeutic purposes.
Medicine
In medicine, the compound may have applications as an antimicrobial or anticancer agent. Its structure allows for the inhibition of specific enzymes or pathways involved in disease progression.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and exhibit antimicrobial properties.
Uniqueness
Methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate is unique due to the combination of the quinoline and oxadiazole moieties in a single molecule. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N4O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-14(2)22-26-23(33-27-22)18-12-21(30)28(19-7-5-4-6-17(18)19)13-20(29)25-16-10-8-15(9-11-16)24(31)32-3/h4-12,14H,13H2,1-3H3,(H,25,29) |
InChI Key |
KQDBYLCXSMVGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.